molecular formula C15H16N2OS B5544803 N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Cat. No.: B5544803
M. Wt: 272.4 g/mol
InChI Key: XRECRISABKSZMH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,5-dimethylphenyl group and a pyridin-2-ylsulfanyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of acetic anhydride with an amine precursor.

    Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethylbenzoyl chloride and an appropriate catalyst.

    Attachment of the Pyridin-2-ylsulfanyl Group: The pyridin-2-ylsulfanyl group can be attached through a nucleophilic substitution reaction involving pyridine-2-thiol and a suitable leaving group on the acetamide backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted acetamides and related compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-(pyridin-2-ylthio)acetamide: Similar structure but with a thioether linkage.

    N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfonyl)acetamide: Contains a sulfonyl group instead of a sulfanyl group.

    N-(2,5-dimethylphenyl)-2-(pyridin-2-ylamino)acetamide: Features an amino group in place of the sulfanyl group.

Uniqueness

N-(2,5-dimethylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the presence of both the 2,5-dimethylphenyl and pyridin-2-ylsulfanyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-11-6-7-12(2)13(9-11)17-14(18)10-19-15-5-3-4-8-16-15/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRECRISABKSZMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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